molecular formula C20H18ClN5 B11216808 1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216808
M. Wt: 363.8 g/mol
InChI Key: SFURISWPXKZCQF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes. One common synthetic route includes the reaction of 4-chloroaniline with ethyl iodide to form N-ethyl-4-chloroaniline. This intermediate is then reacted with 3-methylaniline and pyrazolo[3,4-d]pyrimidine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as potassium carbonate .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in certain cancer cells .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN5

Molecular Weight

363.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H18ClN5/c1-3-25(17-6-4-5-14(2)11-17)19-18-12-24-26(20(18)23-13-22-19)16-9-7-15(21)8-10-16/h4-13H,3H2,1-2H3

InChI Key

SFURISWPXKZCQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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